4-(bromomethyl)-2-methoxy-1-methylbenzene
Description
Contextualization within Benzylic Halide Chemistry
Benzylic halides are a class of organic compounds in which a halogen atom is attached to a carbon atom that is directly bonded to an aromatic ring. The carbon atom bearing the halogen is known as the benzylic position. This structural motif confers significantly higher reactivity upon the C-X (carbon-halogen) bond compared to that in a typical alkyl halide. The heightened reactivity of benzylic halides, including 4-(bromomethyl)-2-methoxy-1-methylbenzene, is a direct consequence of the electronic stabilization provided by the adjacent π-system of the benzene (B151609) ring. sigmaaldrich.com
This stabilization is particularly effective for intermediates formed during substitution or elimination reactions. For instance, in nucleophilic substitution reactions proceeding through an Sₙ1 mechanism, the departure of the bromide leaving group generates a benzylic carbocation. This carbocation is resonance-stabilized, as the positive charge can be delocalized into the aromatic ring, lowering the activation energy for its formation. chemsrc.com Similarly, for reactions involving a radical intermediate, such as radical bromination, the unpaired electron at the benzylic position is also stabilized by resonance. sigmaaldrich.com
Primary benzylic halides can also readily undergo Sₙ2 reactions, often at an accelerated rate compared to their non-benzylic counterparts, due to the electronic effects of the aromatic ring. chemsrc.com The specific reactivity of this compound is further influenced by the substituents on the benzene ring. The methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups are both electron-donating groups. Their presence increases the electron density of the aromatic ring, which further stabilizes any developing positive charge at the benzylic position, thereby enhancing its reactivity, particularly in Sₙ1-type pathways.
Significance as a Versatile Synthetic Building Block for Complex Molecules
The chemical structure of this compound makes it a highly valuable building block for the synthesis of complex molecules. The bromomethyl group serves as a potent electrophilic handle, allowing for the facile introduction of the 2-methoxy-4-methylbenzyl moiety into a wide range of molecular scaffolds. This is typically achieved through nucleophilic substitution reactions where the bromide ion, a good leaving group, is displaced by various nucleophiles. chemsrc.com
The versatility of this reagent is demonstrated by its potential to react with a diverse array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds:
Oxygen Nucleophiles: Alcohols and phenols can react to form ethers, incorporating the substituted benzyl (B1604629) group as a protecting group or as a core structural element.
Nitrogen Nucleophiles: Amines can be alkylated to produce substituted benzylamines, which are common structural motifs in pharmaceuticals and biologically active compounds.
Carbon Nucleophiles: Carbanions, such as those derived from enolates or organometallic reagents, can be used to form new C-C bonds, allowing for the extension of carbon chains and the construction of intricate molecular skeletons.
While specific, large-scale syntheses of named complex molecules using this compound are not extensively documented in widely available literature, its structure is emblematic of reagents used to build fragments of natural products, active pharmaceutical ingredients (APIs), and functional materials where a precisely substituted aromatic ring is required.
Overview of Current Academic Research Trajectories
Given the limited specific literature on this compound, current academic research trajectories can be inferred from its chemical nature and the broader trends in organic synthesis. The compound represents a specialized building block, and its application is likely explored in niche areas of synthetic chemistry.
A primary research area would be its use in medicinal chemistry and drug discovery . The 2-methoxy-4-methylbenzyl fragment could be incorporated into lead compounds to probe structure-activity relationships (SAR). The methoxy and methyl groups provide specific steric bulk and electronic properties that can influence a molecule's binding affinity to biological targets and its pharmacokinetic profile.
Another significant research avenue is its potential application in catalysis and materials science . Benzylic halides are precursors to a variety of organometallic reagents and ligands for transition metal catalysts. Research could be directed towards synthesizing novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors bearing the 2-methoxy-4-methylbenzyl group for use in cross-coupling reactions or other catalytic transformations. In materials science, this building block could be used to synthesize functional polymers or organic semiconductors where the electronic properties of the substituted benzene ring are exploited.
Furthermore, ongoing developments in synthetic methodology, such as photoredox catalysis, have expanded the toolkit for activating benzylic halides. rsc.org Future research may focus on employing this compound in novel, light-mediated coupling reactions to forge challenging chemical bonds under mild conditions, further cementing its role as a valuable and versatile synthetic intermediate.
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2-methoxy-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQOZDFTLOMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl 2 Methoxy 1 Methylbenzene
Nucleophilic Substitution Reactions at the Bromomethyl Center
The benzylic bromide in 4-(bromomethyl)-2-methoxy-1-methylbenzene is a key functional group that readily participates in nucleophilic substitution reactions. This reactivity is attributed to the stability of the potential carbocation intermediate, which is enhanced by the adjacent aromatic ring.
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The pathway taken by this compound is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.
The SN1 mechanism is a two-step process that begins with the slow departure of the leaving group (bromide ion) to form a carbocation intermediate. This intermediate is then rapidly attacked by a nucleophile. The rate of an SN1 reaction is dependent only on the concentration of the substrate. youtube.com
In contrast, the SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.commasterorganicchemistry.com
For primary benzylic halides like this compound, both SN1 and SN2 pathways are possible and can sometimes compete. The presence of the electron-donating methoxy (B1213986) and methyl groups on the benzene (B151609) ring can stabilize the formation of a benzylic carbocation, thus favoring an SN1 pathway under appropriate conditions (e.g., with a weak nucleophile in a polar protic solvent). However, the primary nature of the benzylic carbon means it is also relatively unhindered, making it susceptible to backside attack by a strong nucleophile, which favors the SN2 mechanism. masterorganicchemistry.com The reaction rate for SN2 reactions is fastest for less sterically hindered alkyl halides. masterorganicchemistry.com
The electrophilic nature of the bromomethyl group makes this compound a valuable reagent for forming bonds between carbon and various heteroatoms.
N-Alkylation with Amines: This reaction, also known as amino-dehalogenation, involves the reaction of an alkyl halide with ammonia or an amine to produce a more substituted amine. wikipedia.org Amines, acting as nucleophiles, can displace the bromide ion to form new carbon-nitrogen bonds. These reactions are often complicated by the fact that the newly formed primary or secondary amine can also react with the alkylating agent, leading to overalkylation. wikipedia.org For laboratory purposes, N-alkylation is frequently used for the synthesis of tertiary amines and quaternary ammonium salts, where overalkylation is no longer a concern. wikipedia.org The direct N-alkylation of primary and secondary amines can be achieved with excellent yields using alkyl, benzylic, and allylic halides in an aqueous medium with sodium bicarbonate at elevated temperatures. researchgate.net
S-Alkylation with Thiols: Thiols and their corresponding thiolate anions are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). This S-alkylation is a common and efficient method for constructing carbon-sulfur bonds. jmaterenvironsci.com The reaction is typically carried out by treating the thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com
O-Alkylation: Alcohols and phenols can be O-alkylated using this compound to form ethers. This reaction is fundamental in organic synthesis. The synthesis of 4-O-alkyl analogues of N-acetylneuraminic acid has been described, where activated alkyl halides and sulfonates, as well as primary alkyl iodides, provide the desired products in useful yields. nih.gov
| Reaction Type | Nucleophile | Product |
| N-Alkylation | Amines (Primary, Secondary) | Substituted Amines |
| S-Alkylation | Thiols | Thioethers |
| O-Alkylation | Alcohols, Phenols | Ethers |
Active methylene (B1212753) compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. google.com Deprotonation of these compounds with a base generates a stabilized carbanion (enolate) that is a potent nucleophile. This nucleophile can then react with this compound in an alkylation reaction to form a new carbon-carbon bond. researchgate.net These reactions are significant for C-C bond formation in organic synthesis. researchgate.net
In some cases, active methylene compounds can be regioselectively dialkylated with various alkyl halides, including benzylic halides, using cesium carbonate, resulting in quantitative yields of the dialkylated products. researchgate.net
Electrophilic Aromatic Substitution Reactivity of the Benzene Ring
Directing Effects of Methoxy and Methyl Substituents on Electrophilic Attack
The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the electronic properties of the existing substituents: the methoxy (-OCH₃), methyl (-CH₃), and bromomethyl (-CH₂Br) groups. Both the methoxy and methyl groups are classified as activating, ortho-, para-directors, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para relative to themselves masterorganicchemistry.comdocbrown.info.
The methoxy group is a strongly activating substituent due to the ability of the oxygen's lone pairs to donate electron density to the ring via resonance organicchemistrytutor.comyoutube.com. The methyl group is a weakly activating group, operating primarily through an inductive effect masterorganicchemistry.com. When multiple activating groups are present, the most powerful activating group generally controls the position of substitution masterorganicchemistry.com. In this case, the methoxy group exerts the dominant directing effect.
Let's analyze the available positions on the ring for an incoming electrophile (E⁺):
Position C3: Ortho to the methoxy group and meta to the methyl group. This position is strongly activated.
Position C5: Para to the methoxy group and meta to the bromomethyl group. This position is also strongly activated.
Position C6: Ortho to the methyl group and meta to the methoxy group. This position is moderately activated.
Therefore, electrophilic attack is most likely to occur at positions 3 and 5, guided by the powerful ortho-, para-directing effect of the methoxy group. Position 6 is a less likely, but possible, site of substitution. Steric hindrance can also play a role, potentially favoring the less crowded position masterorganicchemistry.com.
Table 3: Summary of Directing Effects on this compound
| Substituent | Position | Electronic Effect | Classification | Directs To |
|---|---|---|---|---|
| Methoxy (-OCH₃) | C2 | Resonance donation (strong), Inductive withdrawal (weak) | Strongly Activating, Ortho, Para-Director | C3, C5 |
| Methyl (-CH₃) | C1 | Inductive donation (weak) | Weakly Activating, Ortho, Para-Director | C6 |
Redox Transformations of Functional Groups
Oxidation Reactions Involving the Methoxy Group
The methoxy group (-OCH₃) consists of an ether linkage, which is generally stable and resistant to oxidation under mild to moderate conditions. However, the other substituents on the aromatic ring are more susceptible to oxidation. The benzylic positions of the methyl and bromomethyl groups are activated towards oxidation msu.edulibretexts.org.
Under strong oxidizing conditions, such as treatment with hot, acidic potassium permanganate (KMnO₄), alkyl side-chains on a benzene ring are typically oxidized to carboxylic acids libretexts.org. In the case of this compound, both the methyl and bromomethyl groups could potentially be oxidized. While the methoxy group itself is likely to remain intact under these conditions, very harsh oxidative environments could lead to cleavage of the ether or degradation of the aromatic ring. It's also conceivable that under specific conditions, the aromatic ring could be oxidized to form phenol derivatives nih.gov.
Reductive Conversion of the Bromomethyl Group to a Methyl Group
The bromomethyl group (-CH₂Br) is readily susceptible to reduction. The conversion of this benzylic halide to a methyl group (-CH₃) is a common transformation in organic synthesis. This reduction effectively removes the bromine atom and replaces it with a hydrogen.
Several methods can achieve this conversion. Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C), is a clean and efficient method for reducing benzylic halides libretexts.org. Another common approach involves the use of reducing metals, such as zinc or tin, in the presence of an acid libretexts.org. These reactions proceed by converting the electron-withdrawing bromomethyl group into an electron-donating alkyl group, thereby altering the electronic properties and reactivity of the aromatic ring. The successful reduction would yield 2-methoxy-1,4-dimethylbenzene.
Cycloaddition Reactions with Related Bromomethylarenes
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Heterocycle Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is particularly valuable in medicinal chemistry and materials science for its reliability and broad functional group tolerance. Bromomethylarenes, such as this compound, serve as versatile precursors in these reactions.
The reactivity of the bromomethylarene in the initial nucleophilic substitution step is influenced by the electronic properties of the substituents on the aromatic ring. For this compound, the presence of the electron-donating methoxy and methyl groups is expected to increase the electron density at the benzylic carbon, though the inductive effect of the bromine atom still renders it electrophilic. Research on substituted benzyl (B1604629) bromides has shown that higher electron density on the benzyl bromide derivative can lead to higher reactivity towards nucleophilic attack researchgate.net. Therefore, the electron-donating nature of the methoxy and methyl groups in this compound would likely facilitate the initial SN2 reaction with the azide ion.
A study on one-pot nucleophilic substitution–double click reactions of biazides has demonstrated the successful application of benzylic bromides in synthesizing bis(1,2,3-triazole) derivatives nih.gov. In these reactions, the use of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand for the copper(I) catalyst was found to be highly beneficial, improving the performance of the CuAAC step nih.gov.
The following table summarizes the typical components and conditions for a one-pot CuAAC reaction starting from a bromomethylarene.
| Component | Role | Example |
| Bromomethylarene | Azide precursor | 1,4-bis(bromomethyl)benzene |
| Sodium Azide (NaN₃) | Azide source | - |
| Terminal Alkyne | Cycloaddition partner | Phenylacetylene |
| Copper(I) source | Catalyst | Copper(I) iodide (CuI) |
| Ligand | Catalyst stabilizer | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) |
| Solvent | Reaction medium | Dichloromethane, water/methanol mixtures |
| Base | Additive | Triethylamine (Et₃N) |
In-depth Mechanistic Studies and Computational Chemistry
Elucidation of Radical Chain Mechanisms in Benzylic Bromination
The synthesis of this compound from 2-methoxy-1,4-dimethylbenzene typically proceeds via a free-radical chain mechanism, often employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. This process, known as benzylic bromination, is selective for the hydrogen atoms on the carbon adjacent to the aromatic ring due to the resonance stabilization of the resulting benzylic radical.
The mechanism can be described in three key stages:
Initiation: The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical (Br•).
Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a benzylic hydrogen from the substituted toluene, forming a resonance-stabilized benzylic radical and HBr. The stability of this radical intermediate is a key factor in the selectivity of the reaction. Secondly, the benzylic radical abstracts a bromine atom from a bromine molecule (Br₂), which is present in low concentrations, to form the benzyl bromide product and a new bromine radical, which continues the chain reaction.
Termination: The chain reaction is terminated by the combination of any two radical species.
The substituents on the aromatic ring significantly influence the rate of the propagation step. The methoxy and methyl groups on the precursor to this compound are both electron-donating groups. Electron-donating substituents can stabilize the benzylic radical through resonance and inductive effects, thereby weakening the benzylic C-H bond. Computational studies using density functional theory (DFT) have shown that both electron-donating and electron-withdrawing groups can reduce the bond dissociation energy (BDE) of the benzylic C-H bond, as both types of groups can delocalize the spin density of the benzylic radical nih.govacs.org. This lowering of the BDE facilitates the hydrogen abstraction by the bromine radical, thus increasing the reaction rate.
Kinetic studies on the bromination of substituted toluenes have provided further insights. The selectivity of bromination is dependent on the reaction conditions. For instance, photo-initiated reactions with NBS in dichloromethane have been shown to be more selective than thermally initiated reactions in chlorobenzene gla.ac.uk. Detailed kinetic and mechanistic studies on the mono-bromination of substituted toluenes have demonstrated that continuous addition of NBS can minimize the formation of impurities by maintaining a low concentration of Br₂ in the solution scientificupdate.com.
Investigation of Nucleophilic Attack Pathways and Stereochemical Outcomes
The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The pathway of this substitution, either SN1 or SN2, is highly dependent on the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions.
As a primary benzylic halide, this compound would typically be expected to react via an SN2 mechanism ucalgary.ca. This pathway involves a backside attack by the nucleophile, leading to a single transition state and resulting in an inversion of stereochemistry at the benzylic carbon. However, the presence of the electron-donating methoxy group at the ortho position can significantly influence the reaction mechanism.
The methoxy group can stabilize a developing positive charge at the benzylic position through resonance. This stabilization could favor an SN1 pathway, which proceeds through a planar benzylic carbocation intermediate. If an SN1 mechanism were operative, the nucleophile could attack the carbocation from either face, leading to a racemic mixture of products if the benzylic carbon were chiral. Studies on the nucleophilic substitution of (4-methoxybenzyl)dimethylsulfonium chloride, a related substrate, have indicated a mixed SN1/SN2 mechanism nih.gov. Computational analyses of the homologation of electron-rich benzyl bromides also suggest that a rate-determining SN1 mechanism is favorable nih.gov.
The stereochemical outcome of nucleophilic substitution on a chiral derivative of this compound would therefore be highly informative. Complete inversion would suggest a pure SN2 pathway, racemization would point towards an SN1 mechanism, and retention of configuration would be strong evidence for neighboring group participation.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis (e.g., C-H Functionalization)
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules. In the context of this compound and its precursors, DFT calculations can provide valuable insights into various reaction pathways, including C-H functionalization.
For instance, in the benzylic bromination of 2-methoxy-1,4-dimethylbenzene, DFT calculations can be employed to determine the C-H bond dissociation energies (BDEs) of the methyl groups. As demonstrated in studies on substituted toluenes, DFT calculations can accurately predict the influence of substituents on the benzylic C-H BDE nih.govacs.org. These calculations reveal that both electron-donating and electron-withdrawing groups can lower the BDE by stabilizing the resulting benzylic radical through spin delocalization nih.govacs.org. This information is crucial for understanding the regioselectivity of the bromination reaction.
DFT can also be used to model the transition states of different reaction pathways. For example, in the nucleophilic substitution of this compound, DFT calculations could be used to compare the activation energies of the SN1 and SN2 pathways. A computational study on the homologation of electron-rich benzyl bromides utilized DFT to analyze the reaction coordinate, concluding that the initial nucleophilic displacement proceeds most favorably through an SN1 mechanism, with this being the rate-determining step nih.gov.
Furthermore, DFT is instrumental in investigating more complex reaction mechanisms, such as those involving neighboring group participation. The structures and stabilities of potential intermediates, like the oxonium or phenonium ions that could be formed from this compound, can be calculated to assess the feasibility of such pathways.
The table below illustrates the types of information that can be obtained from DFT calculations for the analysis of reaction pathways.
| Calculated Property | Application in Reaction Pathway Analysis |
| Bond Dissociation Energy (BDE) | Predicts the ease of C-H bond cleavage in radical reactions. |
| Transition State Energies | Determines the activation barriers for different reaction pathways (e.g., SN1 vs. SN2). |
| Intermediate Stabilities | Assesses the viability of proposed reaction intermediates (e.g., carbocations, radical species). |
| Reaction Enthalpies and Free Energies | Determines the overall thermodynamics of a reaction. |
| Spin Density Distribution | Analyzes the delocalization of unpaired electrons in radical intermediates. |
Applications of 4 Bromomethyl 2 Methoxy 1 Methylbenzene As a Strategic Precursor in Complex Organic Synthesis
Synthesis of Active Pharmaceutical Ingredients (APIs) and Agrochemicals
The unique substitution pattern of 4-(bromomethyl)-2-methoxy-1-methylbenzene makes it an important intermediate in the synthesis of various bioactive compounds. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of building complex molecular frameworks for pharmaceuticals and agrochemicals.
The 4-methoxy-3-methylbenzyl group introduced by this precursor is present in several classes of compounds investigated for therapeutic applications. Its role is pivotal in constructing molecules that target specific biological pathways.
One of the most direct applications is in the synthesis of angiotensin II receptor antagonists. google.com U.S. Patent 5,185,351A explicitly describes a procedure for preparing (E)-[2-n-Butyl-1-{(4-methoxy-3-methylphenyl)methyl}-1H-imidazol-5-yl]-2-(2-thienyl)methyl-2-propenoic acid, a potent member of this class of antihypertensive agents. In this synthesis, this compound is used as the key alkylating agent to introduce the substituted benzyl (B1604629) group onto the imidazole (B134444) nitrogen of the core structure. google.com
Furthermore, this structural motif is found in compounds designed to treat neurodegenerative disorders. For instance, the compound 1-cyclopentyl-6-[(3,4-trans)-1-(4-methoxy-3-methylbenzyl)-4-methylpyrrolidin-3-yl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been synthesized as a selective inhibitor of phosphodiesterase type 9 (PDE9), which is a target for the treatment of conditions like Alzheimer's disease. google.com The synthesis of this complex molecule relies on the incorporation of the 4-methoxy-3-methylbenzyl group via its corresponding halide.
The table below summarizes key drug candidates synthesized using this compound as a precursor.
| Drug Candidate / Class | Therapeutic Target | Role of Precursor |
| Imidazolyl-alkenoic acids | Angiotensin II Receptor | Alkylating agent to introduce the 4-methoxy-3-methylbenzyl moiety. google.com |
| Pyrazolo[3,4-d]pyrimidinones | Phosphodiesterase 9 (PDE9) | Precursor for the 4-methoxy-3-methylbenzyl group in PDE9 inhibitors. google.com |
The utility of this compound extends to the agrochemical sector, where it serves as a precursor for compounds with potential pesticidal or fungicidal properties. The synthesis of benzylphosphonic esters, a class of compounds with known applications in agriculture, can be achieved through the Arbuzov rearrangement. A study details this reaction using the analogous 4-methoxy-3-methylbenzyl chloride. researchgate.net The reaction of the benzyl halide with a trialkyl phosphite (B83602) yields the corresponding diethyl benzylphosphonate, demonstrating its function as a building block for organophosphorus compounds. researchgate.net
Additionally, a Taiwanese patent discloses a series of 1,2-dithiolone compounds for controlling harmful microorganisms. Among the examples is 5-((4-methoxy-3-methylbenzyl)(methyl)amino)-3H-1,2-dithiol-3-one, which incorporates the specific benzyl moiety derived from its halide precursor. This highlights its role in the development of novel agrochemical agents.
Natural Product Total Synthesis
While direct use in the total synthesis of a natural product is not widely documented, this compound is a valuable tool for synthesizing complex analogs of biologically active natural products. These analogs are crucial for structure-activity relationship (SAR) studies and for developing simplified, more accessible versions of potent molecules.
A notable example is in the synthesis of a simplified analog of Saframycin A, a potent antitumor antibiotic. clockss.org In a multi-step synthesis, researchers constructed the core structure of a simplified benzazocine model of Saframycin A. A key step involved the alkylation of a piperazine-2,5-dione intermediate with this compound to form 1-Benzyl-4-isopropyloxycarbonyl-3-(4-methoxy-3-methylbenzyl)piperazine-2,5-dione. clockss.org This demonstrates the reagent's utility in building complex, polycyclic systems that mimic the architecture of intricate natural products.
Strategic Incorporation into Complex Natural Product Scaffolds
The precise architecture of this compound allows for its strategic use in the total synthesis of natural products and their derivatives, where its carbon skeleton is incorporated as a significant portion of the final molecular framework. Research has demonstrated its application in constructing complex polycyclic structures, such as anthraquinones and naphthols.
In the synthesis of anthraquinone (B42736) natural product derivatives, this compound serves as the starting material for a key organometallic reagent. It is converted into its corresponding Grignard reagent, (2-methoxy-4-methylbenzyl)magnesium chloride. This nucleophilic reagent is then reacted with a substituted dihydrooxazole to construct a crucial C-C bond, leading to an intermediate that, after cyclization and oxidation, yields the anthraquinone core. thieme-connect.de This method was successfully applied in the synthesis of 1,8-dimethoxy-3-methylanthra-9,10-quinone (chrysophanol dimethyl ether), a derivative of a naturally occurring pigment. thieme-connect.de
| Reactant 1 | Reactant 2 | Key Intermediate | Final Product Derivative |
| (2-methoxy-4-methylbenzyl)magnesium chloride | 2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydrooxazole | 2-[2-(2-methoxy-4-methylbenzyl)-3-methoxyphenyl]-4,4-dimethyl-4,5-dihydrooxazole | Chrysophanol dimethyl ether thieme-connect.de |
Another documented application involves the synthesis of novel naphthol-based sesquiterpenoids. oup.com In this pathway, the structural unit of the compound is introduced via a Friedel-Crafts acylation using a related benzoyl derivative to form a γ-keto acid. This intermediate, 4-methyl-3-(2-methoxy-4-methylbenzoyl)pentanoic acid, is then subjected to a Clemmensen reduction. oup.com This step converts the keto group to a methylene (B1212753) group, resulting in the formation of 4-methyl-3-(2-methoxy-4-methylbenzyl)pentanoic acid, thereby incorporating the complete benzyl substructure. Subsequent intramolecular cyclization and aromatization steps yield the final 7-isopropyl-1-naphthol derivative scaffold. oup.com
| Key Precursor | Reduction Method | Key Intermediate | Final Product Scaffold |
| 4-methyl-3-(2-methoxy-4-methylbenzoyl)pentanoic acid | Clemmensen reduction | 4-methyl-3-(2-methoxy-4-methylbenzyl)pentanoic acid | 7-isopropyl-1-naphthol derivative oup.com |
Development of Chiral Ligands and Catalysts
The creation of effective chiral ligands and auxiliaries is a central goal in asymmetric synthesis, aiming to control the stereochemical outcome of chemical reactions to produce enantiomerically pure compounds. These chiral molecules function by creating a three-dimensional environment that favors the formation of one enantiomer over its mirror image.
Utilization in Asymmetric Synthesis as a Chiral Auxiliary Precursor
While this compound is not itself chiral, it serves as a valuable precursor for the synthesis of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct the stereoselectivity of a reaction. Once the desired stereocenter is created, the auxiliary is removed.
The 2-methoxy-4-methylbenzyl group, installed via reaction with this compound, can be attached to a molecule from the chiral pool (e.g., a chiral amino acid or alcohol) to form a new chiral auxiliary. The efficacy of such an auxiliary relies on the steric and electronic properties of the directing group. The 2-methoxy-4-methylphenyl moiety provides a well-defined and rigid steric environment. Its bulk can effectively shield one face of the reactive center on the substrate, forcing an incoming reagent to approach from the less hindered face, thus inducing high levels of stereocontrol.
Analytical and Spectroscopic Methodologies for Research on 4 Bromomethyl 2 Methoxy 1 Methylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy offers insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 4-(bromomethyl)-2-methoxy-1-methylbenzene, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl, methoxy (B1213986), and bromomethyl groups.
The aromatic region is expected to show three signals for the three protons on the benzene (B151609) ring. The proton at position 6, being deshielded by the adjacent methoxy group, would likely appear as a doublet. The proton at position 5 would be a doublet of doublets due to coupling with the protons at positions 3 and 6, and the proton at position 3 would present as a singlet or a narrowly split doublet.
The aliphatic region of the spectrum would contain singlets for the methyl group (CH₃), the methoxy group (OCH₃), and the bromomethyl group (CH₂Br), as they are not coupled to other protons. The chemical shifts of these groups are influenced by the electronic effects of the substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (Position 3) | ~6.85 | s |
| Ar-H (Position 5) | ~7.10 | dd |
| Ar-H (Position 6) | ~6.75 | d |
| -CH₂Br | ~4.50 | s |
| -OCH₃ | ~3.85 | s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The spectrum is expected to show nine distinct signals, corresponding to the six carbons of the benzene ring and the carbons of the methyl, methoxy, and bromomethyl groups. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents attached to them. The carbon bearing the methoxy group (C2) will be significantly deshielded, while the carbons of the methyl, methoxy, and bromomethyl groups will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (Ar-C-CH₃) | ~130 |
| C2 (Ar-C-OCH₃) | ~158 |
| C3 (Ar-CH) | ~112 |
| C4 (Ar-C-CH₂Br) | ~135 |
| C5 (Ar-CH) | ~131 |
| C6 (Ar-CH) | ~122 |
| -CH₂Br | ~33 |
| -OCH₃ | ~56 |
Note: These are predicted values and can differ based on experimental parameters.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The molecular formula of this compound is C₉H₁₁BrO. The nominal molecular weight is 214 g/mol for the ⁷⁹Br isotope and 216 g/mol for the ⁸¹Br isotope. The mass spectrum will show two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is characteristic of compounds containing one bromine atom.
The fragmentation of this compound under electron ionization (EI) is expected to be dominated by the cleavage of the C-Br bond, leading to the formation of a stable benzylic carbocation. This fragment would likely be the base peak in the spectrum. Further fragmentation could involve the loss of the methoxy or methyl groups.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 214/216 | [M]⁺ (Molecular ion) |
| 135 | [M - Br]⁺ |
| 120 | [M - Br - CH₃]⁺ |
| 105 | [M - Br - OCH₃]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands for its various bonds.
Key expected absorptions include C-H stretching vibrations for both the aromatic and aliphatic protons, C=C stretching vibrations of the aromatic ring, C-O stretching of the ether linkage, and the C-Br stretching of the bromomethyl group.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Aliphatic (-CH₃, -OCH₃, -CH₂Br) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Aryl ether |
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. libretexts.org By diffracting a beam of X-rays through a single crystal of this compound, it would be possible to obtain precise measurements of bond lengths, bond angles, and torsion angles. msu.edu
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
Future Perspectives and Emerging Research Avenues for 4 Bromomethyl 2 Methoxy 1 Methylbenzene Chemistry
Development of Highly Chemo-, Regio-, and Stereoselective Functionalization Strategies
The presence of multiple reactive sites in 4-(bromomethyl)-2-methoxy-1-methylbenzene necessitates the development of highly selective functionalization strategies. The benzylic bromide is susceptible to nucleophilic substitution, while the electron-rich aromatic ring can undergo electrophilic substitution. Future research will likely focus on methodologies that can precisely control the outcome of these reactions.
One promising avenue is the use of transition-metal catalysis to achieve regioselective C-H functionalization of the aromatic ring, directing substituents to specific positions relative to the existing methoxy (B1213986) and methyl groups. Furthermore, the development of stereoselective reactions at the benzylic position is a significant area for exploration. The synthesis of chiral molecules derived from this compound could be achieved through asymmetric catalysis, yielding enantiomerically pure products for applications in pharmaceuticals and agrochemicals.
For instance, the development of chiral catalysts for nucleophilic substitution of the bromide would enable the synthesis of a wide range of chiral ethers, amines, and other derivatives. The inherent chirality of these products could be crucial for their biological activity.
Table 1: Potential Selective Functionalization Reactions of this compound
| Reaction Type | Reagents/Catalysts | Potential Products | Selectivity Goal |
| Nucleophilic Substitution | Chiral nucleophiles, phase-transfer catalysts | Chiral ethers, esters, amines | Stereoselectivity |
| Cross-Coupling Reactions | Palladium, Nickel, or Copper catalysts with various coupling partners (boronic acids, amines, etc.) | Substituted diarylmethanes, benzylamines | Chemoselectivity |
| C-H Functionalization | Rhodium, Ruthenium, or Iridium catalysts with directing groups | Ortho- or meta-functionalized derivatives | Regioselectivity |
| Electrophilic Aromatic Substitution | Lewis acids with various electrophiles | Halogenated or nitrated aromatic derivatives | Regioselectivity |
Innovations in Sustainable Synthesis and Catalytic Transformations
Future synthetic strategies for and with this compound will increasingly emphasize sustainability and green chemistry principles. This includes the development of catalytic transformations that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
Photocatalysis and electrocatalysis are emerging as powerful tools for organic synthesis and could be applied to the transformations of this compound. For example, visible-light-mediated reactions could enable novel cross-coupling reactions or functionalizations under mild conditions, avoiding the need for high temperatures and stoichiometric reagents.
Moreover, the use of earth-abundant metal catalysts, such as iron, copper, and manganese, in place of precious metals like palladium and rhodium, is a key goal for sustainable chemistry. Research into the catalytic activity of these more abundant metals for reactions involving benzylic bromides will be a significant focus. Biocatalysis, using enzymes to perform selective transformations, also presents a green alternative for the synthesis and modification of this compound.
Exploration in Novel Materials Science and Supramolecular Chemistry
The structural motifs present in this compound make it an attractive candidate for the synthesis of novel materials and supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the methoxy group can act as a hydrogen bond acceptor.
In materials science, this compound could serve as a monomer or cross-linking agent for the synthesis of functional polymers. The resulting polymers could exhibit interesting optical, electronic, or thermal properties, depending on the polymer architecture and the incorporation of other functional groups. For example, polymers containing this unit could be explored for applications in organic light-emitting diodes (OLEDs) or as sensory materials.
In the realm of supramolecular chemistry, derivatives of this compound could be designed to self-assemble into well-defined nanostructures, such as vesicles, nanotubes, or gels. iucr.org The interplay of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, could be harnessed to control the morphology and properties of these assemblies. iucr.org Such self-assembled materials have potential applications in drug delivery, catalysis, and sensing.
Integration with Automated Synthesis Platforms and Flow Chemistry Techniques
The integration of automated synthesis platforms and flow chemistry techniques offers the potential to accelerate the discovery and optimization of reactions involving this compound. Automated systems can perform a large number of reactions in parallel, enabling high-throughput screening of reaction conditions, catalysts, and substrates.
Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the ability to readily scale up reactions. The synthesis and functionalization of this compound could be adapted to flow processes, leading to more efficient and reproducible manufacturing of its derivatives. organic-chemistry.org
For example, the benzylic bromination to produce the starting material itself can be performed in a continuous-flow setup, offering better control over the reaction and minimizing the formation of byproducts. organic-chemistry.org Subsequent nucleophilic substitution or cross-coupling reactions could also be performed in flow, allowing for the rapid generation of a library of derivatives for biological or materials screening.
Q & A
Basic Research Questions
Q. What are the critical safety considerations when handling 4-(bromomethyl)-2-methoxy-1-methylbenzene in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats. In case of skin contact, wash immediately with soap and water for ≥15 minutes and remove contaminated clothing . For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid inhalation by working in a fume hood. Toxicity data are limited, so treat as a potential irritant or sensitizer until further studies confirm its safety profile .
Q. How can researchers verify the purity and structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare and NMR spectra with literature data to confirm substituent positions (e.g., bromomethyl at position 4, methoxy at position 2) .
- GC-MS or HPLC : Quantify purity by detecting impurities (e.g., unreacted precursors or byproducts).
- Elemental Analysis : Validate empirical formula (CHBrO) to confirm elemental composition .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent degradation via bromine elimination or oxidation. Conduct periodic stability checks using TLC or HPLC to monitor decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for introducing the bromomethyl group in aromatic systems like this compound?
- Methodological Answer :
- Substrate Design : Use methyl-protected methoxy groups to avoid unwanted side reactions (e.g., demethylation under acidic/basic conditions).
- Radical Bromination : Employ N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) under UV light for regioselective bromination .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
Q. What experimental strategies can resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- High-Resolution X-ray Crystallography : Refine data collection parameters (e.g., low-temperature measurements at 100 K) to reduce thermal motion artifacts. For example, in related brominated aromatics, dihedral angles between substituents (e.g., nitro groups) and the benzene ring were resolved to ±0.1° precision .
- Computational Validation : Compare experimental crystal structures with DFT-optimized geometries to identify discrepancies in bond lengths or angles .
Q. How can the bromomethyl group in this compound be leveraged for synthesizing bioactive derivatives?
- Methodological Answer :
- Nucleophilic Substitution : React with amines (e.g., piperazine) or thiols to generate pharmacophores for receptor-binding studies. For example, similar bromomethyl-substituted aromatics have been used in σ-receptor ligand synthesis .
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with arylboronic acids to extend the aromatic system for materials science applications (e.g., fluorescent probes) .
Q. What analytical methods are suitable for tracking metabolic pathways of this compound in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
